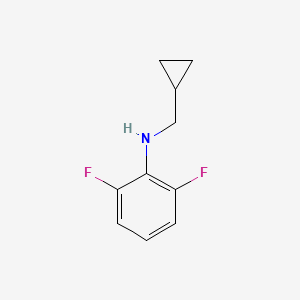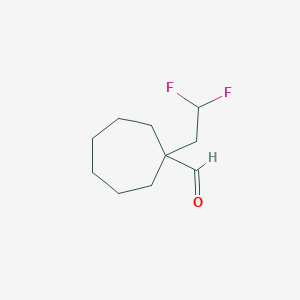
1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde is an organic compound characterized by a cycloheptane ring substituted with a difluoroethyl group and an aldehyde functional group
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with difluoroethyl bromide in the presence of a base, followed by oxidation to introduce the aldehyde group. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other cycloheptane derivatives with different substituents, such as:
Cycloheptanone: Lacks the difluoroethyl and aldehyde groups, making it less reactive in certain contexts.
1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde: Contains a single fluorine atom, resulting in different chemical properties.
1-(2,2,2-Trifluoroethyl)cycloheptane-1-carbaldehyde: Contains an additional fluorine atom, which can further influence reactivity and biological activity
Eigenschaften
Molekularformel |
C10H16F2O |
|---|---|
Molekulargewicht |
190.23 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C10H16F2O/c11-9(12)7-10(8-13)5-3-1-2-4-6-10/h8-9H,1-7H2 |
InChI-Schlüssel |
RMROGIJZMHSNDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(CC(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


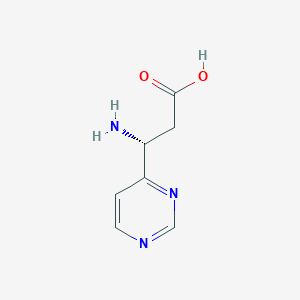

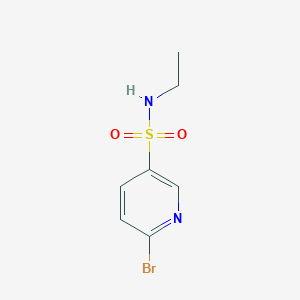
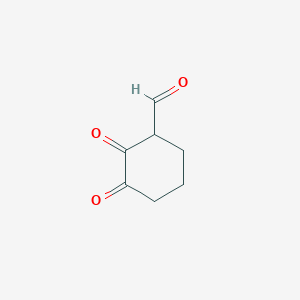
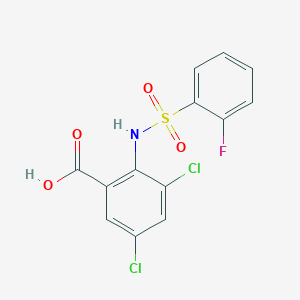

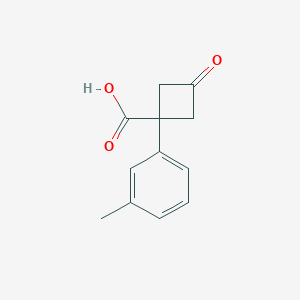
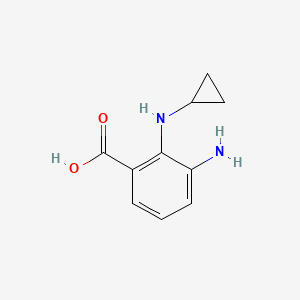
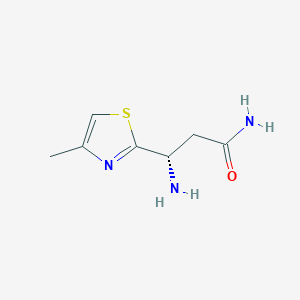
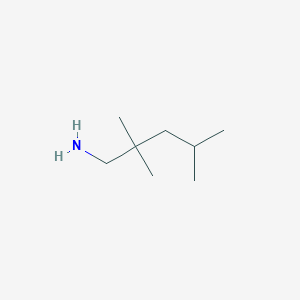
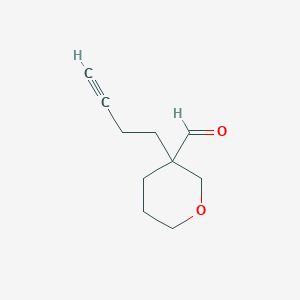

![Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine](/img/structure/B13307217.png)
